molecular formula C12H17N3 B8717163 7-methyl-2-pentyl-3H-Imidazo[4,5-b]pyridine CAS No. 133240-14-9

7-methyl-2-pentyl-3H-Imidazo[4,5-b]pyridine

Cat. No. B8717163
Key on ui cas rn: 133240-14-9
M. Wt: 203.28 g/mol
InChI Key: WAMJCENURJFSLW-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and hexanoic acid (0.25 ml, 2 mmols) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.28 g, 69%) as a tan colored solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[C:10](O)(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH3:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:1]=[C:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[NH:8][C:7]=12

Inputs

Step One
Name
Quantity
0.246 g
Type
reactant
Smiles
NC1=NC=CC(=C1N)C
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(CCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica-gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(=NC=C1)N=C(N2)CCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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